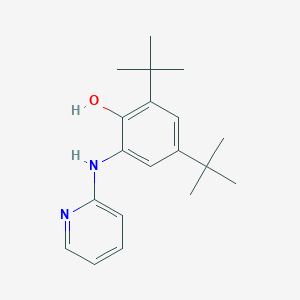![molecular formula C23H25N7O B5592605 3-(2-{4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5592605.png)
3-(2-{4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Several methods have been developed for synthesizing compounds related to this chemical structure. For instance, Molina et al. (1998) investigated the formation of the imidazo[4′,5′:3,4]pyrido[2,3-b]indole ring, a key component in the structure of the compound , highlighting step-wise formation of pyridine and imidazole rings in their synthesis process (Molina, Fresneda, Sánz, Foces-Foces, & Arellano, 1998). Sammor et al. (2018) described a one-pot synthesis method for 3,10-dihydro-2H-1,3-oxazepino[7,6-b]indoles, which are structurally similar, using a 1,4-dipolar cycloaddition reaction (Sammor, Hussein, Awwadi, & El-Abadelah, 2018).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively analyzed. For instance, the crystal molecular structure of various imidazole and carbazole derivatives was determined by X-ray analysis in studies by Molina et al. (1998) and Sammor et al. (2018), providing insights into the spatial arrangement of atoms in similar compounds (Molina et al., 1998); (Sammor et al., 2018).
Chemical Reactions and Properties
Studies by Liu et al. (2010) and Mallesha et al. (2012) explored the chemical reactions and properties of related indole derivatives, indicating potential pathways and reactions relevant to the compound (Liu, Zhao, Qian, Zhang, Lee, Wu, Liu, & Peng, 2010); (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Physical Properties Analysis
The physical properties of similar compounds have been investigated, providing a basis for understanding the physical characteristics of the target compound. Zhou et al. (2018) and Vieira et al. (2017) conducted studies that shed light on the physical properties of related indole and imidazole derivatives (Zhou, Li, Zhang, Lu, & Wang, 2018); (Vieira, Thurow, Costa, Casaril, Domingues, Schumacher, Perin, Alves, Savegnago, & Lenardão, 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of related compounds have been the subject of studies by Andersen et al. (1992) and Khalafy et al. (2002), offering insights into the behavior of similar chemical structures under various conditions (Andersen, Perregaard, Arnt, Nielsen, & Begtrup, 1992); (Khalafy, Setamdideh, & Dilmaghani, 2002).
Wirkmechanismus
The mechanism of action of imidazole compounds can vary widely depending on their specific structure and the biological system in which they are used. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[4-[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-2-(1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O/c1-16-17(2)30(15-27-16)22-12-21(25-14-26-22)28-7-9-29(10-8-28)23(31)11-18-13-24-20-6-4-3-5-19(18)20/h3-6,12-15,24H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAUZZJMXGFBCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)CC4=CNC5=CC=CC=C54)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylene)benzamide](/img/structure/B5592531.png)

![2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5592552.png)
![6-methyl-N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5592559.png)
![1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5592563.png)
![ethyl 3-{[3-(2-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5592580.png)
![3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]propanamide](/img/structure/B5592587.png)
![4-[(diethylamino)sulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B5592590.png)
![2-[4-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}carbonyl)-1-piperidinyl]acetamide](/img/structure/B5592594.png)
![2-ethyl-1-[(4-isopropylphenyl)sulfonyl]piperidine](/img/structure/B5592596.png)

![(4aS*,7aR*)-1-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5592612.png)

![4-{2-[(2-chlorophenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B5592625.png)